tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a chloro-fluorophenyl group, and a hydroxyethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-chloro-3-fluorophenyl)-2-hydroxyethylamine. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyethyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The chloro-fluorophenyl group can be reduced to form a more saturated aromatic ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a fully saturated aromatic ring.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the activity of specific enzymes involved in carbamate metabolism.
Medicine: tert-Butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the chloro-fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also inhibit specific metabolic pathways by binding to key enzymes and preventing their normal function.
Comparison with Similar Compounds
- tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
- tert-Butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate
Comparison:
- tert-Butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
- tert-Butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate: Lacks the chlorine atom, which may influence its chemical stability and interactions with biological targets.
- tert-Butyl N-[2-(4-bromophenyl)-2-hydroxyethyl]carbamate: Contains a bromine atom instead of chlorine, which can alter its reactivity and potential applications.
The presence of both chlorine and fluorine atoms in tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate makes it unique and potentially more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(2,3)19-12(18)16-7-11(17)8-4-5-9(14)10(15)6-8/h4-6,11,17H,7H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOMVRIXSZEPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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